N-(4-methyl-benzyl)-4-phenoxy-benzamide
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Overview
Description
N-(4-methyl-benzyl)-4-phenoxy-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure, substituted with a 4-methyl-benzyl group and a 4-phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-benzyl)-4-phenoxy-benzamide typically involves the reaction of 4-methyl-benzylamine with 4-phenoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-benzyl)-4-phenoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl and phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of 4-phenoxybenzoic acid and 4-methyl-benzyl alcohol.
Reduction: Formation of N-(4-methyl-benzyl)-4-phenoxy-benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(4-methyl-benzyl)-4-phenoxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methyl-benzyl)-4-phenoxy-benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-benzyl)-4-methoxy-benzamide
- N-(4-methyl-benzyl)-4-chloro-benzamide
- N-(4-methyl-benzyl)-4-nitro-benzamide
Uniqueness
N-(4-methyl-benzyl)-4-phenoxy-benzamide is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications .
Properties
Molecular Formula |
C21H19NO2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-phenoxybenzamide |
InChI |
InChI=1S/C21H19NO2/c1-16-7-9-17(10-8-16)15-22-21(23)18-11-13-20(14-12-18)24-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,22,23) |
InChI Key |
ZMFAZMUZJXZNMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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